2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5320~2,6~0~8,10~]DODEC-11-ENE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide
Uniqueness
4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE is unique due to its tetracyclic framework and the presence of a pyrazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C22H21N3O3/c1-11-19(22(28)25(23(11)2)12-6-4-3-5-7-12)24-20(26)17-13-8-9-14(16-10-15(13)16)18(17)21(24)27/h3-9,13-18H,10H2,1-2H3 |
InChI Key |
QKMUGOSVGDEHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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